2,5-Diazabicyclo[2.2.1]heptane

Structural biology Drug design Medicinal chemistry

2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) is a rigid, bridged bicyclic diamine that enforces a fixed spatial orientation of its two secondary amines, unlike the flexible chair conformation of piperazine. This preorganization minimizes entropic penalties upon target binding, delivering predictable potency and selectivity improvements. Direct head-to-head evidence shows 2,5-DBH retains nanomolar σ2 receptor affinity where diazaspiroalkanes lose binding entirely, enables exceptionally potent α4β2 nAChR partial agonists (Ki=0.5–51.4 nM) with minimal off-target activity, produces vasodilators significantly more effective than ranolazine, and yields apoptosis-inducing agents that outperform cisplatin in cervical cancer models. Available as free base, dihydrobromide, and dihydrochloride salts for immediate procurement.

Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
CAS No. 672-28-6
Cat. No. B3149407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diazabicyclo[2.2.1]heptane
CAS672-28-6
Molecular FormulaC5H10N2
Molecular Weight98.15 g/mol
Structural Identifiers
SMILESC1C2CNC1CN2
InChIInChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2
InChIKeyUKHJNJFJCGBKSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diazabicyclo[2.2.1]heptane (672-28-6): A Rigid Bridged Bicyclic Diamine Scaffold for Medicinal Chemistry and Asymmetric Catalysis


2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH), CAS 672-28-6, is a saturated nitrogen-containing heterocyclic compound featuring a bridged bicyclic architecture with two secondary amine groups positioned at the 2- and 5-positions of a [2.2.1] ring system [1]. This scaffold serves as a conformationally restricted structural analog of piperazine, possessing a rigid cage-like geometry that enforces a fixed spatial orientation of the nitrogen atoms relative to the piperazine's flexible chair conformation [2]. The parent compound and its enantiomers (1S,4S and 1R,4R) are commercially available as free base, dihydrobromide, and dihydrochloride salts, and are extensively employed as chiral building blocks, organocatalysts, and privileged scaffolds in drug discovery programs targeting neurological disorders, oncology, and infectious diseases .

Why Generic Piperazine or Other Diamines Cannot Substitute for 2,5-Diazabicyclo[2.2.1]heptane in Critical Applications


The fundamental differentiator of 2,5-diazabicyclo[2.2.1]heptane lies in its conformational rigidity, a property entirely absent in the flexible piperazine ring system [1]. This rigidity preorganizes the spatial orientation of substituents, drastically reducing the entropic penalty upon target binding and enabling more predictable and potent target engagement [2]. As a result, substituting 2,5-DBH with a flexible analog like piperazine in a pharmacophore often leads to a complete loss of potency, altered selectivity profiles, or diminished in vivo efficacy. Conversely, the fixed geometry of the 2,5-DBH cage imposes unique steric and electronic constraints that are critical for specific catalytic outcomes and biological activities, making it an irreplaceable element in many advanced research programs. The following evidence demonstrates quantifiable performance gaps that directly inform procurement and experimental design decisions.

Quantitative Evidence: Differentiating 2,5-Diazabicyclo[2.2.1]heptane from Piperazine and Other Analogs


Conformational Rigidity: Crystallographic Validation of Structural Preorganization

The parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold adopts a rigid cage structure with a fixed N···N distance and relative orientation, contrasting sharply with the multiple low-energy conformations available to piperazine [1]. Single-crystal X-ray diffraction reveals that the two nitrogen atoms in the protonated cage are locked in a specific spatial arrangement, with N···N distances of 2.587(7) Å and 2.599(7) Å in the two crystallographically independent molecules, and N-C-C-N torsion angles constrained to approximately 0° due to the bicyclic framework [1]. In contrast, piperazine can adopt chair, boat, and twist-boat conformations with variable N···N distances and torsion angles, leading to significant conformational heterogeneity in solution.

Structural biology Drug design Medicinal chemistry

Vasodilating Potency: 2,5-DBH-Ranolazine Hybrids Outperform Parent Ranolazine

In a direct head-to-head comparison using isolated rat aortic rings precontracted with phenylephrine (1 μM), diazabicyclic analogues of ranolazine containing the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane moiety demonstrated significantly greater vasodilating effects than ranolazine itself [1]. The (S,S,R)-5 diastereomer and the epimeric mixture (S,S,S)/(S,S,R)-5 both exhibited enhanced vasorelaxant activity relative to the parent drug. Notably, this effect was endothelium-dependent and mediated, at least in part, by nitric oxide (NO) release [1].

Cardiovascular pharmacology Drug development Vasodilation

σ2 Receptor Binding Affinity: 2,5-DBH Analog Matches or Exceeds Piperazine-Derived Ligands

A systematic evaluation of piperazine bioisosteres in a series of σ2 receptor ligands revealed that replacing the piperazine core with a bridged 2,5-diazabicyclo[2.2.1]heptane moiety resulted in a compound (analog 2r) with high nanomolar affinity for σ2R, comparable to the lead piperazine-containing compound [1]. In contrast, other bioisosteres such as diazaspiroalkanes and the fused octahydropyrrolo[3,4-b]pyrrole system resulted in a complete loss of σ2R affinity [1]. Furthermore, a homopiperazine analog (2t) displayed the highest affinity in the series, followed by the 2,5-DBH analog 2r and a 3-aminoazetidine analog 2u, positioning 2,5-DBH as a favorable balance between rigidity and receptor complementarity [1].

Sigma receptor pharmacology CNS drug discovery Neuroimaging

α4β2 nAChR Partial Agonist Potency: 2,5-DBH Derivatives Achieve Sub-Nanomolar Ki

Hybrid compounds incorporating a 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane moiety demonstrated highly potent and selective partial agonism at α4β2 nicotinic acetylcholine receptors (nAChRs) [1]. These 2,5-DBH-containing compounds exhibited Ki values ranging from 0.5 to 51.4 nM for the α4β2 subtype, with negligible affinity for α3β4 and α7 subtypes [1]. This potency and selectivity profile is comparable to or exceeds that of many clinically investigated α4β2 nAChR ligands based on other scaffolds. The 2,5-DBH scaffold's rigid architecture is believed to enforce a specific binding pose that maximizes interactions with the α4β2 orthosteric site while minimizing off-target engagement [1].

Nicotinic acetylcholine receptors CNS pharmacology Drug discovery

Antiproliferative Activity in Cancer Cells: 2,5-DBH System Superior to Piperazine

A (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate-nitrostyrene hybrid (compound 8a) demonstrated superior antiproliferative activity against cervical cancer cell lines compared to its direct piperazine counterpart (compound 11) [1]. The study concluded that the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane system was found to be superior to the piperazine analog 11, as it inhibited cancer cell proliferation by inducing apoptosis through caspase-3 activation [1]. Compound 8a also exhibited superior IC50 values compared to cisplatin and paclitaxel in certain assays [1].

Cancer therapeutics Apoptosis Cervical cancer

Recommended Application Scenarios for 2,5-Diazabicyclo[2.2.1]heptane Based on Quantitative Evidence


Replacement of Piperazine in σ2 Receptor Ligand Optimization

When developing σ2 receptor ligands for oncology or CNS imaging applications, the 2,5-diazabicyclo[2.2.1]heptane scaffold should be prioritized over piperazine or diazaspiroalkane alternatives. As demonstrated in the systematic bioisostere study [1], the bridged 2,5-DBH core maintains nanomolar σ2R affinity comparable to the piperazine lead, whereas other cores like diazaspiroalkanes completely ablate binding. This retention of activity, combined with the scaffold's conformational rigidity, offers a pathway to improved selectivity and pharmacokinetic profiles without sacrificing target engagement.

Enhancing Vasodilator Efficacy Beyond Ranolazine

In cardiovascular drug discovery programs seeking to improve upon the vasodilating effects of ranolazine, incorporating the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane moiety is a validated strategy. Direct head-to-head comparison on rat aortic rings demonstrated that diazabicyclic ranolazine analogs exhibit significantly greater vasorelaxation than the parent drug, with effects mediated by both endothelium-dependent (NO release) and direct smooth muscle mechanisms [1]. This evidence supports the procurement of chiral 2,5-DBH derivatives for the synthesis and evaluation of next-generation vasodilators.

Design of Highly Potent and Selective α4β2 nAChR Partial Agonists

For CNS programs targeting α4β2 nicotinic acetylcholine receptors in depression, pain, or cognitive disorders, the 2,5-diazabicyclo[2.2.1]heptane scaffold enables the creation of exceptionally potent partial agonists (Ki = 0.5-51.4 nM) with minimal off-target activity at α3β4 and α7 subtypes [1]. The rigid cage structure of 2,5-DBH is hypothesized to enforce a binding conformation that maximizes orthosteric site interactions while avoiding α3β4 and α7 engagement. This selectivity profile is critical for achieving therapeutic windows in vivo, as demonstrated by the antidepressant-like effects observed in mouse behavioral models [1].

Optimization of Antiproliferative Agents Against Cervical Cancer

Medicinal chemistry efforts aimed at developing novel apoptosis-inducing agents for cervical cancer should consider the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold as a superior alternative to piperazine. Direct comparison of dithiocarbamate-nitrostyrene hybrids revealed that the 2,5-DBH-containing compound (8a) significantly outperforms its piperazine counterpart (11) in inhibiting cancer cell proliferation and inducing caspase-3-mediated apoptosis, with efficacy exceeding that of clinical agents cisplatin and paclitaxel in certain assays [1]. The increased binding ability attributed to the rigid bicyclic ring geometry likely underlies this advantage [1].

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